molecular formula C15H21NO5S B12439763 1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1009529-98-9

1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12439763
CAS No.: 1009529-98-9
M. Wt: 327.4 g/mol
InChI Key: LHWUEWUYTCXHHH-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid group. The compound also contains a tert-butylbenzenesulfonyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of 4-tert-butylbenzenesulfonyl chloride, which can be synthesized from 4-tert-butylbenzene through sulfonation and subsequent chlorination . This intermediate is then reacted with a suitable pyrrolidine derivative under basic conditions to introduce the sulfonyl group. The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations, such as oxidation and hydrolysis reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient for the synthesis of complex organic compounds, including those with multiple functional groups .

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-tert-Butylbenzenesulfonic acid: Shares the sulfonyl group but lacks the pyrrolidine ring and additional functional groups.

Uniqueness

1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1009529-98-9

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H21NO5S/c1-15(2,3)10-4-6-12(7-5-10)22(20,21)16-9-11(17)8-13(16)14(18)19/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19)

InChI Key

LHWUEWUYTCXHHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O

Origin of Product

United States

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